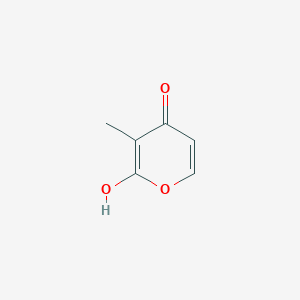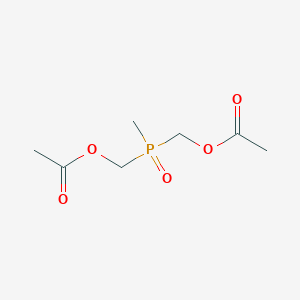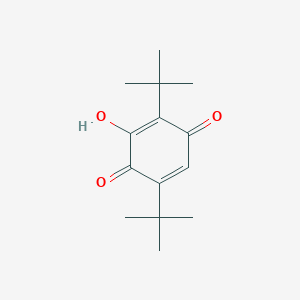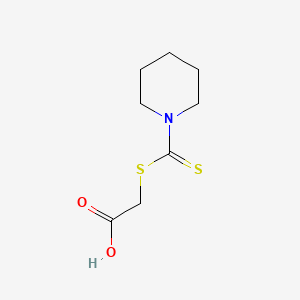
3-vinylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Vinylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Synthetic Routes and Reaction Conditions:
Condensation Cyclization: One common method involves the condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This green synthesis approach uses fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, eliminating the need for metal catalysts.
Graphene Oxide Catalysis: Another method employs graphene oxide nanosheets to catalyze the reaction between anthranilamide (2-aminobenzamide) and aldehydes or ketones in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound typically involves scaling up these synthetic routes, optimizing reaction conditions to achieve higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The vinyl group in this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group into an ethyl group, altering the compound's properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinazolin-4(3H)-one derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Ethyl-substituted quinazolin-4(3H)-one derivatives.
Substitution Products: Quinazolin-4(3H)-one derivatives with various functional groups replacing the vinyl group.
Wissenschaftliche Forschungsanwendungen
3-Vinylquinazolin-4(3H)-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activities, making it useful in studying biological processes and developing new drugs.
Medicine: Its antitumor and antimicrobial properties are being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-vinylquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antitumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cancer cell proliferation. The exact mechanism can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4(3H)-one
2,3-Dihydroquinazolin-4(3H)-one
1,3,4-Oxadiazoloquinazolin-4(3H)-one
Eigenschaften
IUPAC Name |
3-ethenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-12-7-11-9-6-4-3-5-8(9)10(12)13/h2-7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFSZBJQQPPLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Nitroso(phenyl)amino]benzoic acid](/img/structure/B7782476.png)
![2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid](/img/structure/B7782481.png)




![4-[Hydroxy(methyl)amino]benzaldehyde](/img/structure/B7782512.png)
![methyl N-{[4-(pentafluorophenoxy)phenyl]carbamoyl}-D-tryptophanate](/img/structure/B7782529.png)
![Tert-butyl {5-[5-(butylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl}carbamate](/img/structure/B7782542.png)
![tert-butyl N-[(1S)-1-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate](/img/structure/B7782546.png)
